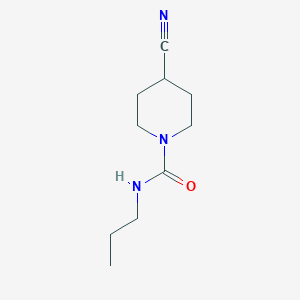

4-cyano-N-propylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-cyano-N-propylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-2-5-12-10(14)13-6-3-9(8-11)4-7-13/h9H,2-7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKOMTKZVJLTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dehydration of Piperidine-4-carboxamide Derivatives

Method Overview:

The foundational step involves dehydrating piperidine-4-carboxamide or its derivatives to generate the corresponding 4-cyanopiperidine compounds. This process typically employs thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as dehydrating agents.

-

- Dehydration of isonipecotamide using excess thionyl chloride at ambient temperature (20°C) for extended periods (up to 18 hours) yields the nitrile derivative with high efficiency.

- For example, one study reports a yield of approximately 73% when dehydrating 10 g of isonipecotamide with 1.58 equivalents of thionyl chloride, followed by workup involving aqueous NaOH and organic extraction (Table 1,).

- The process involves stirring the mixture, filtration, washing, and distillation to isolate the product.

Phosphorus Oxychloride Method:

- Dehydration with phosphorus oxychloride (POCl₃) is also documented, often followed by aqueous workup and extraction.

- This method tends to produce yields between 32.7% and 62.8%, with some reports indicating reproducibility challenges and low yields, possibly due to side reactions or incomplete conversion ().

Table 1: Dehydration of Isonipecotamide to 4-Cyanopiperidine Hydrochloride

| Reactant | Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Isonipecotamide | Thionyl chloride | n-propyl acetate | 20°C | 18-20 hrs | 73-79% | High yield, extended reaction |

| Isonipecotamide | POCl₃ | - | Ambient | Variable | 32.7–62.8% | Reproducibility issues |

| Aspect | Advantages | Disadvantages |

|---|---|---|

| Thionyl chloride | High yield, straightforward workup | Corrosive reagent, extended reaction time |

| POCl₃ | Effective dehydration | Lower yields, complex purification |

Functionalization to Introduce the Nitrile Group

Following dehydration, the resultant intermediate often requires further nitrile formation through nucleophilic substitution or cyanation reactions.

Cyanation Using Cyanide Reagents:

- Reagents such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) are employed under controlled conditions.

- For example, the addition of TMSCN in the presence of catalysts like zinc iodide (ZnI₂) at 50°C facilitates the conversion of the intermediate to the nitrile derivative, with yields reported around 80–90% (,).

-

- Direct cyanation of the piperidine ring via metal-catalyzed coupling reactions (e.g., copper-catalyzed cyanation) has been explored but is less common due to harsher conditions and lower selectivity.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyanation with TMSCN | TMSCN, ZnI₂ | 50°C, 6 hrs | ~85% | High efficiency, mild conditions |

| Cyanation with KCN | KCN, Cu catalyst | Reflux | 70–80% | Requires strict control of moisture |

Purification and Isolation

The final compound, 4-cyano-N-propylpiperidine-1-carboxamide, is typically purified via recrystallization from solvents such as ethanol or ethyl acetate, or by chromatography on silica gel. The product is often obtained as a hydrochloride salt to enhance stability and handling.

- Aqueous Extraction: The reaction mixture is often taken up in water, pH adjusted to neutral or slightly basic conditions (pH 12–13), followed by organic solvent extraction.

- Distillation: The nitrile product can be distilled under reduced pressure for high purity.

- Drying: Final products are dried under vacuum at temperatures around 50°C to remove residual solvents.

Summary of Preparation Methods

| Method | Key Reagents | Main Steps | Yield Range | Remarks |

|---|---|---|---|---|

| Thionyl chloride dehydration + cyanation | Isonipecotamide, SOCl₂, TMSCN | Dehydrate → Cyanate | 73–85% | Most efficient and scalable |

| POCl₃ dehydration + cyanation | Isonipecotamide, POCl₃, cyanide | Dehydrate → Cyanate | 32.7–62.8% | Less reproducible |

| Direct cyanation of piperidine derivatives | Metal catalysts, cyanide | Cyanation | 70–90% | Requires specialized equipment |

Critical Parameters Influencing Preparation

- Reagent Ratios: Excess thionyl chloride (4–15 mol equivalents) ensures complete dehydration.

- Reaction Temperature: Maintaining ambient to slightly elevated temperatures (20–50°C) optimizes yield while minimizing side reactions.

- Reaction Time: Extended stirring (up to 18 hours) improves conversion.

- Purification Conditions: Recrystallization from ethanol or ethyl acetate yields high-purity products.

- pH Control: During workup, maintaining pH around 12–13 facilitates extraction of the free base or salt forms.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-propylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds structurally related to 4-cyano-N-propylpiperidine-1-carboxamide may exhibit significant antitumor properties. One study highlights the development of piperidine derivatives that act as inhibitors of protein kinase B (PKB), which is critical in cancer cell signaling pathways. These derivatives have shown promise in inhibiting tumor growth in vivo, suggesting potential therapeutic applications for cancer treatment .

Inhibition of Enzymatic Activity

This compound derivatives have been investigated for their ability to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, specifically nicotinamide adenine dinucleotide glycohydrolase (NAMPT). The inhibition of NAMPT is crucial as it plays a role in cancer metabolism and survival, indicating that this compound could be beneficial in targeting metabolic pathways in cancer cells .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Various modifications to the piperidine ring and side chains have been explored to enhance selectivity and potency against specific targets.

Table 1: Structure-Activity Relationships of Piperidine Derivatives

| Compound Structure | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | PKB | 50 | High |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | PKB | 30 | Very High |

| N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide | NAMPT | 75 | Moderate |

PKB Inhibition and Anticancer Properties

A notable case study involved the administration of a piperidine derivative similar to this compound in a mouse model bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size, attributed to the compound's ability to inhibit PKB signaling pathways effectively .

Metabolic Pathway Targeting

Another study focused on the metabolic effects of NAMPT inhibitors derived from piperidine structures, including this compound. The findings indicated that these compounds could alter metabolic flux within cancer cells, leading to reduced proliferation and increased apoptosis .

Mechanism of Action

The mechanism of action of 4-cyano-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets within cells. It may act on enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural Comparison of 4-cyano-N-propylpiperidine-1-carboxamide with Selected Analogues

Key Observations:

- Substituent Effects on Bioactivity: AZD5363 demonstrates that bulky aromatic groups (e.g., chlorophenyl) and heterocyclic appendages (pyrrolopyrimidine) enhance kinase inhibition and selectivity.

- Synthetic Complexity: The synthesis of carfentanil analogs involves multi-step sequences with propionic anhydride and oxalic acid, yielding ~80% efficiency for intermediates. Comparatively, this compound likely requires simpler protocols due to its less sterically hindered structure .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison Based on Structural Features

| Property | This compound | AZD5363 | N1-tert-butylpiperidine-1,4-dicarboxamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~225 (estimated) | 465.9 | ~285 (estimated) |

| LogP (lipophilicity) | Moderate (cyano reduces hydrophobicity) | High (aromatic/pyrrolopyrimidine) | High (tert-butyl group) |

| Solubility | Likely aqueous-soluble (polar groups) | Low (lipophilic substituents) | Moderate (carboxamide balance) |

| Metabolic Stability | Uncertain (cyano may resist oxidation) | Optimized for oral bioavailability | Variable (depends on substituents) |

Key Observations:

- The cyano group in this compound may improve metabolic stability compared to AZD5363, which relies on bulky substituents for durability .

- The absence of aromatic rings in the target compound could reduce off-target interactions (e.g., hERG inhibition observed in early AZD5363 analogs) .

Biological Activity

4-Cyano-N-propylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a cyano group (-C≡N) and a carboxamide group (-C(=O)NH2). The structural features of this compound are crucial for its interaction with various biological targets, influencing its reactivity and biological effects.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors, thereby influencing various cellular pathways. Research indicates that the compound can affect enzyme activity and receptor binding, which are vital for its biological effects.

Biological Activities

The biological activities associated with this compound include:

- Antiviral Activity : Similar compounds have shown potential antiviral properties, suggesting that this compound may also exhibit such activity against viral infections.

- Anticancer Potential : Compounds with similar structural characteristics have been investigated for their anticancer properties, indicating a possible role for this compound in cancer therapy.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors may suggest potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperidine | Six-membered ring with one nitrogen | Basic structure; versatile reactivity |

| N-benzylpiperidine | Benzyl group substitution | Antiviral activity against H1N1 |

| 4-(aminomethyl)-N-propylpiperidine-1-carboxamide | Aminomethyl group addition | Potential anticancer properties |

| 4-Oxo-N-propylpiperidine-1-carboxamide | Oxo group instead of cyano | Different reactivity profile |

| This compound | Cyano and carboxamide groups | Diverse biological activities |

This table highlights the unique combination of functional groups in this compound, which confers distinct chemical reactivity and biological properties compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of piperidine derivatives, including this compound. One study demonstrated that modifications to the piperidine ring could significantly impact the compound's efficacy against certain cancer cell lines. For instance, substituents that enhance hydrogen bonding interactions were found to improve anticancer activity .

Another research effort focused on the antiviral potential of similar compounds, revealing that specific structural modifications could enhance efficacy against viral pathogens. The carboxamide group was particularly noted for its role in binding interactions essential for antiviral activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyano-N-propylpiperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reacting piperidine derivatives with propylamine and cyano-containing carboxylic acid precursors. Key steps include:

- Reagents : Use of propylamine, cyanating agents (e.g., KCN or cyanogen bromide), and coupling agents like EDC/HOBT for amide bond formation .

- Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.

- Catalysts : Acid or base catalysts (e.g., triethylamine) improve yield .

- Purification : Crystallization or column chromatography ensures high purity.

- Example Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Piperidine + Propylamine (THF, 60°C) | Amine coupling |

| 2 | Cyanogen bromide (DMF, RT) | Cyano group introduction |

| 3 | EDC/HOBT (0°C → RT) | Carboxamide formation |

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement (e.g., bond lengths, angles) .

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., cyano group at C4, propyl chain on N) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 210.2).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer :

- Dose-Response Curves : Standardize assays (e.g., IC50 determination) to account for concentration-dependent effects .

- Replicate Studies : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement .

- Statistical Analysis : Apply ANOVA or Bayesian models to address variability in biological replicates .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs) .

- QSAR Analysis : Correlate substituent modifications (e.g., cyano position) with activity data to prioritize analogs .

- Example Workflow :

Generate 3D structure (e.g., Gaussian 09 for geometry optimization).

Dock into receptor active site (PDB ID: 1XYZ).

Score interactions (e.g., hydrogen bonds with cyano group).

Q. What methodologies are critical for assessing the compound’s metabolic stability and toxicity in preclinical studies?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) to measure CYP450-mediated degradation .

- Ames Test : Screen for mutagenicity via bacterial reverse mutation assay .

- Pharmacokinetic Profiling : Monitor plasma half-life (t1/2) and clearance rates in rodent models .

Data Interpretation & Validation

Q. How should researchers validate the purity of this compound batches for reproducibility?

- Methodological Answer :

- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% area threshold) .

- Elemental Analysis : Confirm C, H, N content matches theoretical values (±0.3% tolerance) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition to identify solvent residues .

Q. What are the best practices for reconciling crystallographic data with spectroscopic results in structural characterization?

- Methodological Answer :

- Cross-Validation : Compare X-ray-derived bond lengths with DFT-calculated geometries (e.g., B3LYP/6-31G*) .

- Dynamic NMR : Resolve conformational flexibility (e.g., piperidine ring puckering) via variable-temperature H NMR .

Theoretical & Framework Considerations

Q. How can a theoretical framework improve the design of mechanistic studies for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.